REACTION_CXSMILES
|
[O:1]1[CH:5]2[CH:6]([C:12](OC)=[O:13])[CH:7]([C:8](OC)=[O:9])[C:2]1(OCC)[C:3]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[N:4]2.O.[NH2:26][NH2:27].O>C(O)(=O)C>[OH:1][C:2]1[C:7]2[C:8](=[O:9])[NH:27][NH:26][C:12](=[O:13])[C:6]=2[CH:5]=[N:4][C:3]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
3,6-Epoxy-3-ethoxy-4,5-dimethoxycarbonyl-2-phenyl-3,4,5,6-tetrahydropyridine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O1C2(C(=NC1C(C2C(=O)OC)C(=O)OC)C2=CC=CC=C2)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
FILTRATION
|
Details
|
The resulting yellow crystalline precipitate was recovered by filtration
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(N=CC=2C(NNC(C21)=O)=O)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |